![molecular formula C11H10F3N3O B3092601 (1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 1232164-02-1](/img/structure/B3092601.png)
(1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
The compound is a derivative of benzyl alcohol, specifically 4-(Trifluoromethyl)benzyl alcohol . This compound is a white or colorless to light yellow powder to clear liquid . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)benzyl alcohol, a related compound, has been analyzed . It has a molecular formula of C8H7F3O and a molecular weight of 176.14 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Trifluoromethyl)benzyl alcohol, a related compound, include a density of 1.3±0.1 g/cm³, boiling point of 213.7±0.0 °C at 760 mmHg, and a flash point of 100.6±0.0 °C .Scientific Research Applications
Pharmaceutical Intermediate
This compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients. They are often used in the synthesis of complex organic molecules.
NMR Spectrum Prediction
“(1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methanol” is also used to predict the NMR spectrum . NMR (Nuclear Magnetic Resonance) spectroscopy is a powerful and theoretically complex analytical tool used by chemists and physicists to study the structure and dynamics of molecules.
Kinetic Studies of Phosphonoformate Prodrugs
This compound is employed as a reagent in kinetic studies of phosphonoformate prodrugs . Prodrugs are biologically inactive compounds which can be metabolized in the body to produce an active drug.
Aquachromium (IV) Studies
It is used in studies involving aquachromium (IV) . Aquachromium (IV) is a type of chromium compound that is used in various chemical reactions.
Catalysts
The high kinetic and thermodynamic stability exhibited by metal complexes supported by similar derivatives led to their application as catalysts . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction (activation energy).
Radiopharmaceuticals
These derivatives have also found applications in the field of radiopharmaceuticals . Radiopharmaceuticals are radioactive compounds used as tracers in medical imaging and therapy.
Metallodrugs
Metallodrugs are another application of these derivatives . Metallodrugs are a type of medication that contains one or more metal ions essential for their therapeutic effects.
Safety and Hazards
properties
IUPAC Name |
[1-[[4-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)9-3-1-8(2-4-9)5-17-6-10(7-18)15-16-17/h1-4,6,18H,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADDVCSPUITRPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)CO)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701181446 | |
Record name | [1-[4-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701181446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methanol | |
CAS RN |
1232164-02-1 | |
Record name | [1-[4-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl]methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1232164-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-[4-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701181446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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